N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide

GSTO1-1 inhibition Covalent inhibitor SAR analysis

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide (CAS 562821-23-2) is a synthetic small molecule belonging to the morpholinosulfonyl benzamide class, with a molecular formula of C₁₇H₁₇ClN₂O₄S and a molecular weight of 380.84 g/mol. The compound features a benzamide core bearing a morpholinosulfonyl substituent at the 3-position and a 2-chlorophenyl group on the amide nitrogen.

Molecular Formula C17H17ClN2O4S
Molecular Weight 380.84
CAS No. 562821-23-2
Cat. No. B2970367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide
CAS562821-23-2
Molecular FormulaC17H17ClN2O4S
Molecular Weight380.84
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
InChIKeyFTFGENAWRXGSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-3-(morpholinosulfonyl)benzamide (CAS 562821-23-2): Structural and Procurement Baseline


N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide (CAS 562821-23-2) is a synthetic small molecule belonging to the morpholinosulfonyl benzamide class, with a molecular formula of C₁₇H₁₇ClN₂O₄S and a molecular weight of 380.84 g/mol . The compound features a benzamide core bearing a morpholinosulfonyl substituent at the 3-position and a 2-chlorophenyl group on the amide nitrogen. Morpholinosulfonyl benzamides have been investigated as inhibitors of enzymes such as glutathione transferase omega-1 (GSTO1-1) [1] and as ligands for cannabinoid receptors [2], placing this compound within a pharmacologically relevant chemical space. However, primary, quantitative biological data specific to this exact compound remain sparse in the peer-reviewed literature.

Why Generic Substitution of N-(2-Chlorophenyl)-3-(morpholinosulfonyl)benzamide Is Not Advisable Without Comparative Data


The morpholinosulfonyl benzamide scaffold is sensitive to subtle changes in substituent identity and position. For example, in the GSTO1-1 inhibitor series, the replacement of the sulfamoyl group's amine substituent (e.g., dimethylamine in C1-27 vs. morpholine) markedly alters inhibitory potency and cellular target engagement [1]. Similarly, regioisomeric variation (3- vs. 4-morpholinosulfonyl substitution) has been shown to affect cannabinoid CB2 receptor affinity by orders of magnitude within the same chemical series [2]. The 2-chloro substituent on the aniline ring further modulates both electronic properties and steric fit within binding pockets. Consequently, generic substitution with closely related analogs—such as N-(4-chlorophenyl)-3-(morpholinosulfonyl)benzamide or N-(2-chlorophenyl)-4-(morpholinosulfonyl)benzamide—cannot be assumed to preserve biological activity without explicit comparative data.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-3-(morpholinosulfonyl)benzamide vs. Closest Analogs


Structural Differentiation: Morpholinosulfonyl vs. Dimethylsulfamoyl at the GSTO1-1 Active Site

The lead GSTO1-1 inhibitor C1-27 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide) utilizes a dimethylsulfamoyl group that engages the enzyme's active-site cysteine via a covalent mechanism [1]. N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide replaces this dimethylsulfamoyl with a morpholinosulfonyl group, which introduces an additional hydrogen-bond acceptor (the morpholine oxygen) and alters steric bulk around the sulfonamide. In the SAR study by Xie et al., modifications to the sulfamoyl group produced IC₅₀ shifts from 0.13 μM (compound 25, the most potent) to >10 μM for less optimized analogs [1]. However, this specific compound was not among those tested, so direct quantitative comparison is unavailable.

GSTO1-1 inhibition Covalent inhibitor SAR analysis

Regioisomeric Differentiation: 3-Morpholinosulfonyl vs. 4-Morpholinosulfonyl Benzamides at CB2

BindingDB data for morpholinosulfonyl benzamides at the human CB2 receptor reveals that the position of the morpholinosulfonyl group on the central phenyl ring critically determines affinity. For instance, 4-methyl-3-(morpholinosulfonyl)-N-substituted benzamides exhibit Ki values as low as 3.9 nM, whereas 4-substituted isomers can show markedly reduced affinity [1]. N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide, with its 3-morpholinosulfonyl configuration, is predicted to align with the higher-affinity regioisomeric series. The 2-chlorophenyl amide substituent further differentiates it from the 4-methylphenyl or benzyl analogs that dominate the published CB2 SAR [1].

Cannabinoid CB2 receptor Regioisomer SAR Binding affinity

Aniline Substituent Differentiation: 2-Chlorophenyl vs. 4-Bromophenyl in h-NTPDase Inhibition

In a series of sulfamoyl benzamide h-NTPDase inhibitors, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) achieved an IC₅₀ of 2.88 ± 0.13 μM against h-NTPDase1 [1]. The 2-chlorophenyl substituent in N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide represents a distinct aniline substitution pattern—ortho-chloro vs. para-bromo—that is expected to influence both the dihedral angle of the benzamide moiety and the compound's hydrogen-bonding network within the enzyme active site. No direct h-NTPDase activity data exist for the target compound to quantify this difference.

h-NTPDase inhibition Aniline SAR Ectonucleotidase

Core Scaffold Differentiation: Benzamide vs. Phenylacetamide in Covalent GSTO1-1 Inhibitor Design

Crystallographic studies of GSTO1-1 in complex with 2-chloro-N-(4-chloro-3-(morpholinosulfonyl)phenyl)acetamide (PDB: 6PNM, resolution 1.82 Å) demonstrate that the phenylacetamide scaffold positions the electrophilic chloroacetamide warhead for nucleophilic attack by the active-site Cys32 [1]. The benzamide scaffold of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide lacks this reactive chloroacetamide moiety, suggesting a different mechanism of action—potentially non-covalent or binding at an alternative site. The co-crystal structure of the phenylacetamide analog provides a structural baseline (1.82 Å resolution, R-factor 0.168, R-free 0.208) against which the binding mode of the benzamide analog could be compared if experimental data were generated [1].

Covalent inhibitor GSTO1-1 Scaffold SAR

Morpholinosulfonyl vs. Piperazinosulfonyl: Kinase Inhibition SAR from the IKK-2 Series

In a series of aminopyrimidine-based IKK-2 inhibitors, morpholinosulfonyl and piperazinosulfonyl groups substituted at the aromatic ring attached to the aminopyrimidine core significantly increased inhibitory activity relative to unsubstituted analogs [1]. The morpholinosulfonyl group contributed to enhanced potency through improved interactions with the kinase hinge region. While the target compound is a benzamide rather than an aminopyrimidine, the morpholinosulfonyl pharmacophore is shared. No quantitative IKK-2 inhibition data exist for N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide, and potency in the benzamide context cannot be directly extrapolated from the aminopyrimidine series.

IKK-2 kinase Sulfonamide SAR NF-κB pathway

Recommended Research Application Scenarios for N-(2-Chlorophenyl)-3-(morpholinosulfonyl)benzamide Based on Current Evidence


GSTO1-1 Inhibitor Lead Optimization and Scaffold-Hopping Studies

As a benzamide analog of the crystallographically characterized covalent GSTO1-1 inhibitor series (C1-27 and its morpholinosulfonyl phenylacetamide derivatives) [1], this compound is suitable for scaffold-hopping campaigns aimed at identifying non-covalent GSTO1-1 inhibitors. Its value lies in testing whether the morpholinosulfonyl pharmacophore retains target affinity when presented on a non-covalent benzamide scaffold.

Cannabinoid CB2 Receptor SAR Expansion

The 3-morpholinosulfonyl substitution pattern is associated with nanomolar CB2 affinity in related benzamide series [1]. This compound can serve as a probe to evaluate the impact of the 2-chlorophenyl aniline substituent on CB2 binding and functional activity, expanding the SAR landscape beyond the published 4-methylphenyl and benzyl analogs.

Ectonucleotidase (h-NTPDase) Inhibitor Screening

Given the demonstrated h-NTPDase1 inhibitory activity of sulfamoyl benzamides with morpholine-containing substituents (IC₅₀ ≈ 2.88 μM for the most potent analog) [1], this compound represents a structurally distinct chemotype for screening against h-NTPDase isoforms. The ortho-chloro aniline substitution differentiates it from the para-bromo lead and may confer isoform selectivity.

Kinase Selectivity Panel Profiling

The morpholinosulfonyl moiety has been validated as a kinase inhibitory pharmacophore in the IKK-2 series [1]. This compound can be submitted to broad kinase selectivity panels to identify potential kinase targets for the morpholinosulfonyl benzamide chemotype, enabling the discovery of novel kinase inhibitor scaffolds.

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.